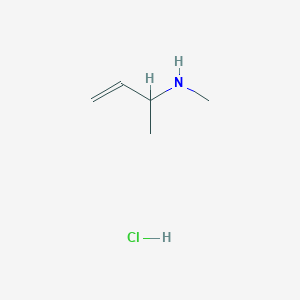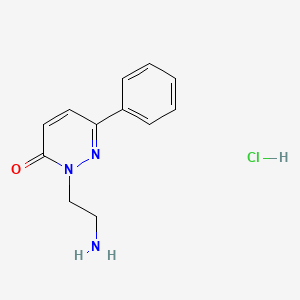
2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride
説明
The compound is a derivative of pyridazinone, which is a class of organic compounds characterized by a pyridazine ring—a six-membered aromatic ring with two nitrogen atoms . The “2-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the second carbon of the pyridazinone ring. The “6-phenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to the sixth carbon of the pyridazinone ring .
Molecular Structure Analysis
The molecular structure would consist of a pyridazinone ring substituted with a phenyl group at the 6th position and a 2-aminoethyl group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the phenyl group) would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Cardiac Applications :
- Okushima et al. (1987) synthesized a series of pyridazinones, including variants of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone, and evaluated their inotropic activity. They found compounds with potent positive inotropic activity combined with vasodilating effects, suggesting potential applications in cardiac therapies (Okushima et al., 1987).
Anticonvulsant Activity :
- Xu et al. (1991) investigated the anticonvulsant properties of pyridazinone derivatives. They identified 6-(2',4'-dichlorophenyl)-3(2H) pyridazinone as the most potent compound, demonstrating the potential of pyridazinone derivatives in anticonvulsant drug development (Xu et al., 1991).
Antiplatelet and Antisecretory Activities :
- Sotelo et al. (2002) explored the antiplatelet activity of 6-phenyl-3(2H)-pyridazinones. They observed that chemical modifications at certain positions influenced both the antiplatelet activity and the mechanism of action, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Sotelo et al., 2002).
- Yamada et al. (1983) synthesized 3(2H)-pyridazinone derivatives with antisecretory and antiulcer activities. Their research indicated that specific molecular features, such as a phenyl group and a thioether linkage, are crucial for potent activity, suggesting applications in gastrointestinal disorders (Yamada et al., 1983).
Herbicide Properties :
- Hilton et al. (1969) studied pyridazinone herbicides, including their inhibitory effects on photosynthesis. These findings demonstrate the utility of pyridazinone derivatives in agricultural applications (Hilton et al., 1969).
Analgesic Applications :
- Suzuki et al. (1972) conducted pharmacological studies on 2-phenyl-4-dimethylaminopropylamino-6-ethoxy-3(2H) pyridazinone hydrochloride (TM-3), a derivative with pronounced analgesic activity. Their results indicated that TM-3 is a potent analgesic with a higher safety margin than aminopyrine, showcasing its potential in pain management (Suzuki et al., 1972).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-aminoethyl)-6-phenylpyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-7H,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGQIQHTZDJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



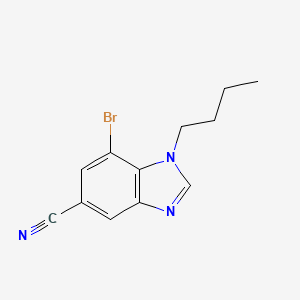
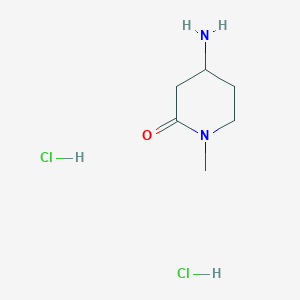
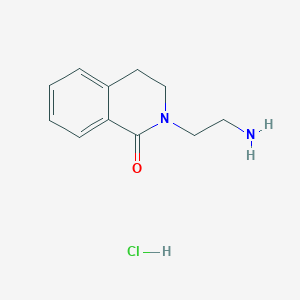
![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
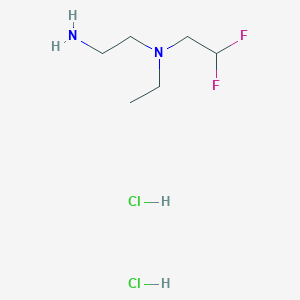
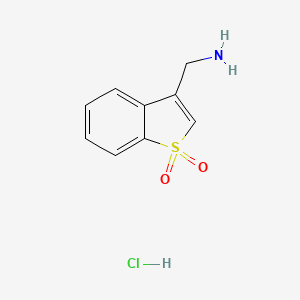
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
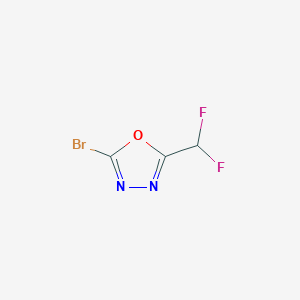
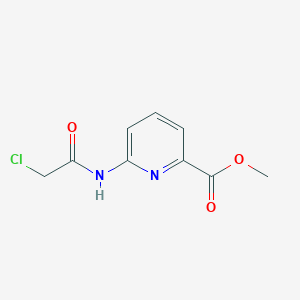
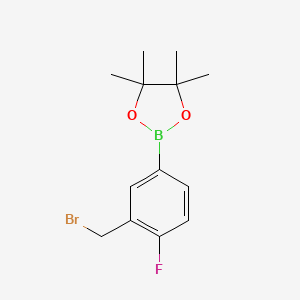
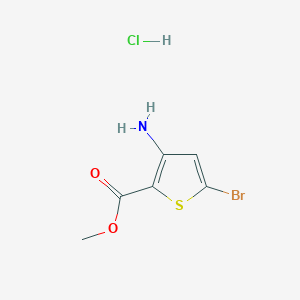
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
